molecular formula C10H9FN2O5 B11019509 Ethyl [(4-fluoro-3-nitrophenyl)amino](oxo)acetate

Ethyl [(4-fluoro-3-nitrophenyl)amino](oxo)acetate

Cat. No.: B11019509
M. Wt: 256.19 g/mol
InChI Key: NLWFRFDCQXKEGZ-UHFFFAOYSA-N
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Description

Ethyl (4-fluoro-3-nitrophenyl)aminoacetate is an organic compound characterized by the presence of a fluoro-substituted nitrobenzene ring attached to an amino oxoacetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (4-fluoro-3-nitrophenyl)aminoacetate typically involves the following steps:

    Amination: The conversion of the nitro group to an amino group.

    Esterification: The formation of the ethyl ester group.

These reactions are carried out under controlled conditions to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of Ethyl (4-fluoro-3-nitrophenyl)aminoacetate involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

Ethyl (4-fluoro-3-nitrophenyl)aminoacetate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The fluoro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C).

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

    Hydrolysis Conditions: Acidic or basic aqueous solutions.

Major Products

    Reduction: Formation of the corresponding amino derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Hydrolysis: Formation of the corresponding carboxylic acid.

Scientific Research Applications

Ethyl (4-fluoro-3-nitrophenyl)aminoacetate has several scientific research applications:

    Medicinal Chemistry: Used as a building block for the synthesis of potential pharmaceutical compounds.

    Materials Science: Utilized in the development of novel materials with specific properties, such as fluorescence or conductivity.

    Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of Ethyl (4-fluoro-3-nitrophenyl)aminoacetate involves its interaction with specific molecular targets. The fluoro and nitro groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl (4-fluoro-3-nitrophenyl)aminoacetate is unique due to the combination of its functional groups, which impart specific chemical and biological properties

Biological Activity

Ethyl (4-fluoro-3-nitrophenyl)aminoacetate, with the molecular formula C10_{10}H9_9FN2_2O5_5 and CAS number 69066-09-7, is an organic compound notable for its diverse biological activities. This compound is characterized by a fluoro-substituted nitrophenyl ring attached to an amino oxoacetate group, which contributes to its potential medicinal properties.

Antimicrobial Properties

Research indicates that Ethyl (4-fluoro-3-nitrophenyl)aminoacetate exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, suggesting a potential role in developing new antibacterial agents. The mechanism of action may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Anticancer Activity

In vitro studies have shown that this compound possesses anticancer properties, particularly against certain cancer cell lines. The presence of the nitro and fluoro groups enhances its binding affinity to target proteins involved in cancer progression. For instance, it has been evaluated for cytotoxicity against the MCF-7 breast cancer cell line, where it demonstrated moderate to high levels of inhibition of cell proliferation.

The biological activity of Ethyl (4-fluoro-3-nitrophenyl)aminoacetate can be attributed to its ability to interact with specific molecular targets within cells. The fluoro and nitro substituents are crucial for enhancing the compound's lipophilicity and membrane permeability, facilitating its entry into cells and subsequent interaction with intracellular targets such as enzymes and receptors.

Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal assessed the antimicrobial efficacy of Ethyl (4-fluoro-3-nitrophenyl)aminoacetate against common pathogens. The results indicated:

Pathogen Inhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa14

These findings suggest that the compound has potential as a broad-spectrum antimicrobial agent.

Study 2: Anticancer Activity

Another significant study focused on the anticancer properties of this compound against MCF-7 cells. The study reported:

Concentration (µM) Cell Viability (%)
0100
1075
2550
5030

The data indicates a dose-dependent decrease in cell viability, highlighting the compound's potential as a therapeutic agent in cancer treatment.

Research Findings

  • Synthesis and Characterization : Ethyl (4-fluoro-3-nitrophenyl)aminoacetate is synthesized through a multi-step process involving condensation reactions. Characterization techniques such as NMR and mass spectrometry confirm its structure.
  • Structure-Activity Relationship (SAR) : Studies on SAR indicate that modifications to the nitro and fluoro groups can significantly affect biological activity. Compounds with electron-withdrawing groups generally exhibit enhanced activity due to increased binding interactions with target proteins.
  • Potential Applications : Beyond antimicrobial and anticancer applications, this compound shows promise in materials science for developing novel materials with specific electronic properties.

Properties

Molecular Formula

C10H9FN2O5

Molecular Weight

256.19 g/mol

IUPAC Name

ethyl 2-(4-fluoro-3-nitroanilino)-2-oxoacetate

InChI

InChI=1S/C10H9FN2O5/c1-2-18-10(15)9(14)12-6-3-4-7(11)8(5-6)13(16)17/h3-5H,2H2,1H3,(H,12,14)

InChI Key

NLWFRFDCQXKEGZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)NC1=CC(=C(C=C1)F)[N+](=O)[O-]

Origin of Product

United States

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